molecular formula C19H20N2O3 B2459655 N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023491-76-0

N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2459655
CAS No.: 1023491-76-0
M. Wt: 324.38
InChI Key: CZHFKBKHPJXZJI-UHFFFAOYSA-N
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Description

N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopentane ring, a phenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the nitration of 3-methylphenyl to produce 3-methyl-4-nitrophenyl. This intermediate is then reacted with cyclopentanone to form the cyclopentane ring structure. The final step involves the formation of the carboxamide group through a reaction with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their function and integrity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methylparathion: An organophosphorus compound with a similar nitrophenyl group.

    Ethylparathion: Another organophosphorus compound with structural similarities.

    Sumithion: O, O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate, which shares the nitrophenyl group.

Uniqueness

N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-13-16(9-10-17(14)21(23)24)20-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHFKBKHPJXZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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